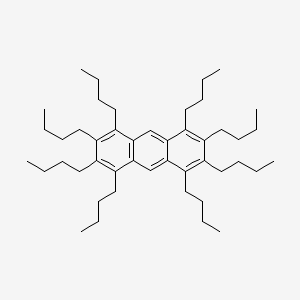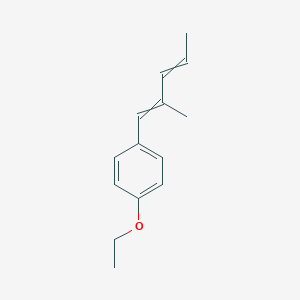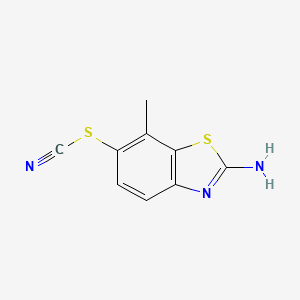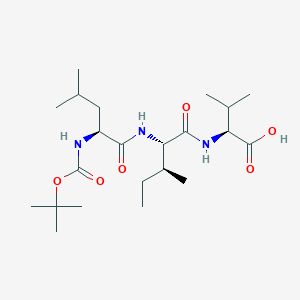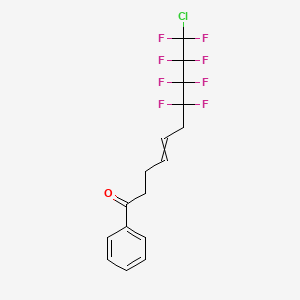
10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one is a synthetic organic compound characterized by the presence of chlorine, fluorine, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-phenyl-1-decen-4-one and fluorinating agents.
Chlorination: The chlorination step involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The double bond in the compound allows for addition reactions with hydrogen, halogens, or other reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or reduced compounds, respectively.
Aplicaciones Científicas De Investigación
10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Chemical Research: The compound is studied for its reactivity and potential use in various chemical reactions and processes.
Mecanismo De Acción
The mechanism of action of 10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,9,9,10,10-Octafluoro-2,2-paracyclophane: This compound shares the octafluoro structure but differs in its overall molecular framework.
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate: Another fluorinated compound with different functional groups and applications.
Uniqueness
10-Chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one is unique due to its specific combination of chlorine, fluorine, and phenyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
195147-90-1 |
|---|---|
Fórmula molecular |
C16H13ClF8O |
Peso molecular |
408.71 g/mol |
Nombre IUPAC |
10-chloro-7,7,8,8,9,9,10,10-octafluoro-1-phenyldec-4-en-1-one |
InChI |
InChI=1S/C16H13ClF8O/c17-16(24,25)15(22,23)14(20,21)13(18,19)10-6-2-5-9-12(26)11-7-3-1-4-8-11/h1-4,6-8H,5,9-10H2 |
Clave InChI |
DHODQMYFRHUAEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCC=CCC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


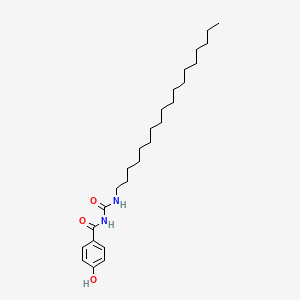
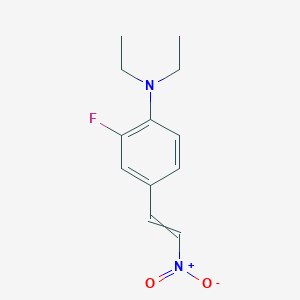
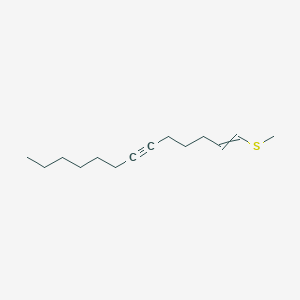
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)
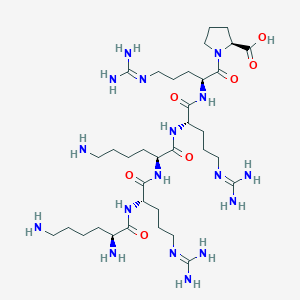
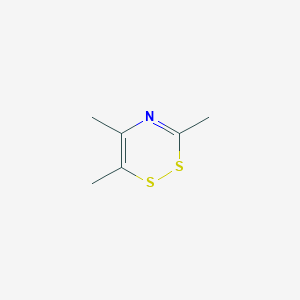

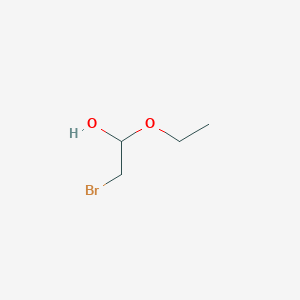
![8,8'-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline](/img/structure/B12569257.png)
